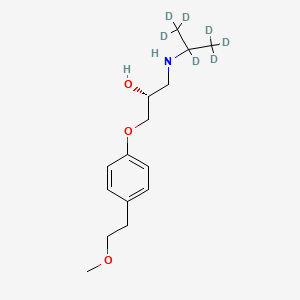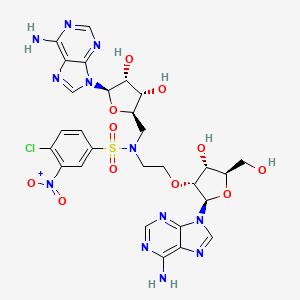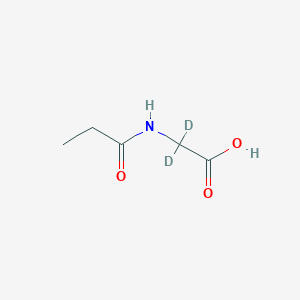
n-Propionylglycine-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propionylglycine-2,2-d2 is a deuterium-labeled compound, specifically a stable isotope of N-Propionylglycine. It is used in various scientific research applications due to its unique properties, including its molecular formula C5H7D2NO3 and molecular weight of 133.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylglycine-2,2-d2 involves the incorporation of deuterium atoms into the N-Propionylglycine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
N-Propionylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-Propionylglycine-2,2-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Propionylglycine-2,2-d2 involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to study molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-Propionylglycine-2,2-d2 include:
- N-Propionylglycine
- N-Acetylglycine
- N-Butyrylglycine
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms enhances the stability and allows for more precise tracking in various applications .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
2,2-dideuterio-2-(propanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i3D2 |
InChI Key |
WOMAZEJKVZLLFE-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CC |
Canonical SMILES |
CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


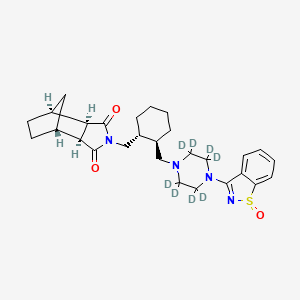

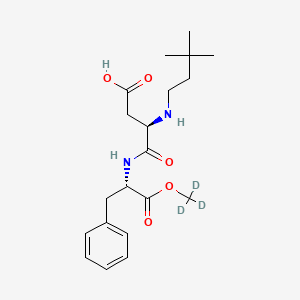
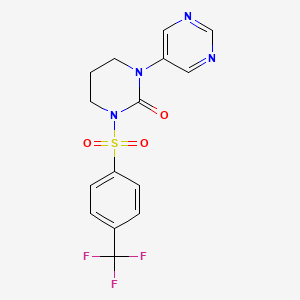
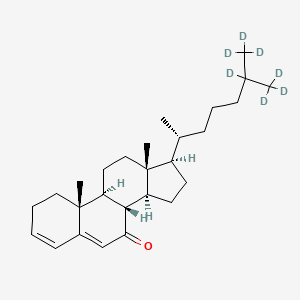
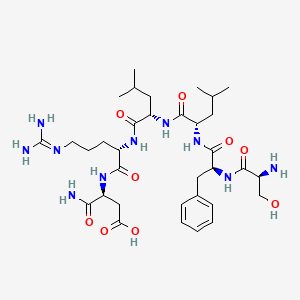
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)

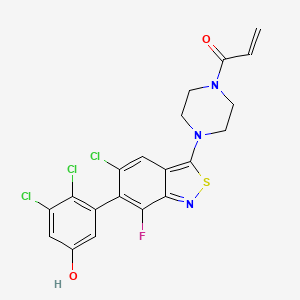
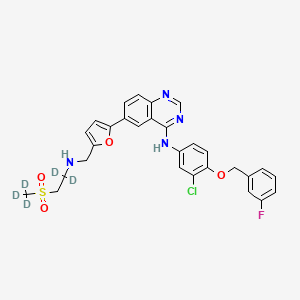
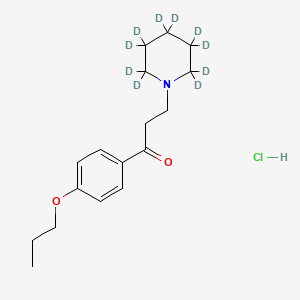
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
